Ethyl oxiraneacetate
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Overview
Description
Ethyl oxiraneacetate is an organic compound with the molecular formula C6H10O3. It is an ester that features an oxirane (epoxide) ring and an ethyl ester group. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various chemical and industrial applications.
Mechanism of Action
Target of Action
It’s known that oxiranes, in general, are susceptible to ring-opening reactions, which are commonly used in the synthesis of various materials .
Mode of Action
The mode of action of Ethyl Oxiraneacetate involves a series of parallel consecutive stages. These stages include the quaternization of a tertiary amine by activated oxirane and the participation of a carboxylate anion in the ring-opening of both nonactivated and activated oxirane . This process leads to the formation of β-hydroxypropyl ester .
Biochemical Pathways
It’s known that the ring-opening reactions of oxiranes can lead to the formation of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms . These transformations have attracted attention as key steps in the synthesis of pharmaceutical and natural products .
Pharmacokinetics
For instance, it has a density of 1.1±0.1 g/cm3, a boiling point of 158.3±13.0 °C at 760 mmHg, and a vapor pressure of 2.6±0.3 mmHg at 25°C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of this compound’s action is the formation of β-hydroxypropyl ester . This is achieved through the ring-opening reaction of oxirane by a carboxylic acid, initiated by a tertiary amine .
Biochemical Analysis
Biochemical Properties
Ethyl oxiraneacetate may participate in biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These potential effects need to be confirmed through experimental studies.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl oxiraneacetate can be synthesized through several methods. One common approach involves the reaction of ethyl hydrogen malonate with diphenylphosphoryl azide, followed by a Curtius rearrangement . Another method includes the reaction of ethanol with 2-isocyanatoacetyl chloride .
Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of ethyl acetate with an oxidizing agent to form the oxirane ring. This process requires precise control of temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl oxiraneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of β-hydroxy esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Tertiary amines are often used as catalysts in nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: β-hydroxy esters.
Scientific Research Applications
Ethyl oxiraneacetate has several applications in scientific research:
Biology: The compound is studied for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a similar ethyl ester group but lacking the oxirane ring.
Methyl oxiraneacetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl propionate: Another ester with a similar ethyl ester group but different carboxylic acid component.
Uniqueness: this compound is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other esters. This makes it particularly valuable in synthetic chemistry for creating complex molecules through ring-opening reactions .
Properties
IUPAC Name |
ethyl 2-(oxiran-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUSTVAXKRFVPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32223-97-5 |
Source
|
Record name | ethyl 2-(oxiran-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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